hydron;pyridine;trioxochromium;chloride
Description
Properties
CAS No. |
26299-14-9 |
|---|---|
Molecular Formula |
C5H6ClCrNO3 |
Molecular Weight |
215.55 g/mol |
IUPAC Name |
hydron;pyridine;trioxochromium;chloride |
InChI |
InChI=1S/C5H5N.ClH.Cr.3O/c1-2-4-6-5-3-1;;;;;/h1-5H;1H;;;; |
InChI Key |
HBDYSKVKXMUPKV-UHFFFAOYSA-N |
Canonical SMILES |
[H+].C1=CC=NC=C1.O=[Cr](=O)=O.[Cl-] |
Synonyms |
Chlorotrioxochromate(1-) Hydrogen, compd. with Pyridine (1:1); Chlorotrioxochromate(1-)pyridine; Trioxochlorochromate(VI)Pyridine; Chlorotrioxochromate(1-) Hydrogen, compd. With Pyridine (1:1); Pyridine, (T-4)-chlorotrioxochromate(1-); Corey Reagent; |
Origin of Product |
United States |
Synthetic Methodologies for Pyridinium Chlorochromate Preparation and Derivatization
Laboratory-Scale Synthesis Protocols for Pyridinium (B92312) Chlorochromate
The most common laboratory-scale synthesis of pyridinium chlorochromate (PCC) is based on the method developed by E. J. Corey and J. W. Suggs. asianpubs.orgsilicycle.com This procedure involves the reaction of pyridine (B92270) with chromium trioxide (CrO₃) in the presence of hydrochloric acid (HCl). google.comtsijournals.com
The original preparation involves the addition of pyridine to a cold solution of chromium trioxide in concentrated hydrochloric acid. google.com A significant modification to this protocol alters the order of addition to enhance safety by minimizing the formation of toxic and potentially explosive chromyl chloride (CrO₂Cl₂) fumes. In this improved method, a cold solution of pyridine in concentrated hydrochloric acid is added to solid chromium trioxide while stirring. google.com
The resulting product is a stable, yellow-orange solid that is not particularly hygroscopic and can be stored for extended periods. google.comlew.rochemdad.com The typical procedure involves suspending the final product in a solvent like methylene (B1212753) chloride for use in oxidation reactions. silicycle.com
| Reagent | Function | Typical Molar Ratio |
| Chromium Trioxide (CrO₃) | Chromium(VI) source | 1.0 |
| Pyridine (C₅H₅N) | Base and source of pyridinium cation | 1.0 |
| Hydrochloric Acid (HCl) | Source of chloride and acid catalyst | 1.0 |
| Methylene Chloride (CH₂Cl₂) | Anhydrous solvent for reaction | N/A |
Preparation of Modified Pyridinium Chlorochromate Reagents
To overcome certain practical challenges associated with the use of PCC, such as the cumbersome removal of chromium by-products, modified versions of the reagent have been developed. These include supporting PCC on inert materials and synthesizing derivatives with altered properties.
Immobilizing PCC on a solid support facilitates the purification of reaction products, as the chromium residues can be removed by simple filtration. asianpubs.org
Silica-Supported PCC: This reagent is prepared by adsorbing PCC onto silica (B1680970) gel. A common method involves dissolving pyridinium chlorochromate in a suitable solvent, such as acetone (B3395972), and then adding silica gel to the solution. After stirring the mixture, the solvent is removed under a vacuum, yielding a free-flowing yellow solid of PCC supported on silica. google.com This supported reagent provides anhydrous conditions, which can prevent side reactions and improve yields. silicycle.com
Alumina-Supported PCC: PCC adsorbed on alumina (B75360) is a mild, selective, and highly effective reagent. asianpubs.org Its preparation is often achieved through a simple, solvent-free mechanochemical method. Pyridinium chlorochromate and alumina (Al₂O₃) are ground together in a mortar with a pestle, typically in a 1:5 weight ratio of PCC to alumina. asianpubs.orgresearchgate.net This method simplifies the isolation of products by immobilizing chromium by-products on the alumina surface. researchgate.net
Polymer-Bound PCC: Poly[vinyl(pyridinium chlorochromate)] is a recyclable oxidizing agent prepared from cross-linked poly(vinylpyridine) resins. acs.org The synthesis involves the reaction of the polymer resin with chromic anhydride (B1165640) and hydrochloric acid. researchgate.net This polymeric reagent allows for a simple workup by filtration and the potential for regeneration and reuse of the polymer support. Commercially available versions often use a poly(4-vinylpyridine) backbone crosslinked with divinylbenzene (B73037) (DVB). sigmaaldrich.com
| Support Material | Preparation Method | Key Advantage |
| Silica Gel | Adsorption from an acetone solution followed by solvent evaporation. google.com | Provides anhydrous conditions and simplifies workup. silicycle.com |
| Alumina | Co-grinding PCC with alumina powder (mechanochemical). asianpubs.orgresearchgate.net | Mild, selective, and allows for solvent-free reaction conditions. asianpubs.orgresearchgate.net |
| Poly(vinylpyridine) | Reaction of the polymer with CrO₃ and HCl. researchgate.net | Reagent is recyclable and easily removed by filtration. acs.org |
Functionalized derivatives of PCC are synthesized to modify the reagent's reactivity, acidity, or solubility.
One example is Collidinium Chlorochromate , prepared from 2,4,6-trimethylpyridine (B116444) (collidine). The synthesis involves adding collidine to a mixture of chromium(VI) oxide and hydrochloric acid at room temperature. The resulting yellow solid can be supported on silica gel to create a mild and selective oxidant for benzylic alcohols. asianpubs.org
Another modified reagent is 4-hydroxypyridinium chlorochromate functionalized silica gel . This heterogeneous oxidant is prepared by first reacting 4-aminopyridine (B3432731) with activated silica gel. The resulting material is then treated with a solution of chromium trioxide and hydrochloric acid. lew.ro This creates a stable, solid oxidant that can be reused. lew.ro
| Derivative Name | Starting Pyridine Derivative | Preparation Summary |
| Collidinium Chlorochromate | 2,4,6-Trimethylpyridine (Collidine) | Reaction of collidine with CrO₃ and HCl. asianpubs.org |
| 4-Hydroxypyridinium Chlorochromate | 4-Aminopyridine | Reaction of 4-aminopyridine with silica gel, followed by treatment with CrO₃ and HCl. lew.ro |
Oxidative Transformations Mediated by Pyridinium Chlorochromate
Oxidation of Primary Alcohols to Aldehydes: Scope and Limitations
Pyridinium (B92312) chlorochromate (PCC) is a versatile oxidizing agent, particularly effective for the conversion of primary and secondary alcohols to aldehydes and ketones, respectively. wikipedia.orgmasterorganicchemistry.comnumberanalytics.comchadsprep.com A key advantage of PCC is its selectivity; it oxidizes primary alcohols to aldehydes with minimal risk of over-oxidation to carboxylic acids, a common issue with stronger oxidizing agents like those used in the Jones oxidation, especially in aqueous media. wikipedia.orgorganicchemistrytutor.commasterorganicchemistry.com This selectivity stems from the use of anhydrous organic solvents, typically dichloromethane (B109758) (DCM), which prevents the formation of aldehyde hydrates that are susceptible to further oxidation. wikipedia.orgorganicchemistrytutor.comlibretexts.org
The reaction is generally carried out by adding the alcohol to a suspension of PCC in DCM at room temperature. wikipedia.orgnumberanalytics.comresearchgate.net The reaction mechanism involves the initial formation of a chromate (B82759) ester from the alcohol and PCC. libretexts.orgwikipedia.org Subsequently, a base (such as pyridine (B92270), which can be present in small amounts) abstracts a proton from the carbon adjacent to the oxygen, leading to the formation of the carbon-oxygen double bond and the reduction of Cr(VI) to Cr(IV). organicchemistrytutor.comlibretexts.org
Despite its utility, PCC has limitations. The reaction can sometimes produce a tar-like residue that complicates product isolation and reduces yield. Adding adsorbents like celite or silica (B1680970) gel can help mitigate this issue. Furthermore, due to the toxicity of hexavalent chromium compounds, less hazardous alternatives such as Dess-Martin periodinane (DMP) and Swern oxidation have gained prominence in modern organic synthesis. masterorganicchemistry.comlibretexts.org
| Primary Alcohol Substrate | Product (Aldehyde) | Typical Conditions | Notes | Reference |
|---|---|---|---|---|
| Butan-1-ol | Butanal | PCC, CH2Cl2, Room Temp. | Standard oxidation of a simple aliphatic alcohol. | organicchemistrytutor.com |
| (-)-Citronellol (B1674659) | (-)-Pulegone | PCC, CH2Cl2 | An example of an oxidative cationic cyclization, not a simple oxidation. | wikipedia.orgslideshare.net |
| Benzyl (B1604629) Alcohol | Benzaldehyde | PCC, CH2Cl2, Room Temp. | Efficient oxidation of a primary benzylic alcohol. | gordon.edugordon.edu |
| Ethylene Glycol | Glyoxal | PCC, CH2Cl2 | Both primary alcohol groups are oxidized to form a dialdehyde. | organicchemistrytutor.com |
Stereochemical Considerations in Aldehyde Formation
The oxidation of a primary alcohol (R-CH₂OH) to an aldehyde (R-CHO) involves the removal of two hydrogen atoms from a non-stereogenic carbon. Therefore, this process does not inherently create a new stereocenter. When the substrate contains existing stereocenters, PCC oxidation is generally considered mild enough not to cause epimerization at adjacent chiral centers. organic-chemistry.orgorganic-chemistry.org For instance, the CrO₃-catalyzed oxidation of alcohols with adjacent chiral centers has been shown to proceed without significant racemization, a principle that generally extends to the milder PCC. organic-chemistry.orgorganic-chemistry.org The reaction conditions, being non-acidic or only slightly acidic (especially when buffered), are typically not harsh enough to cause isomerization of nearby stereocenters. thieme-connect.combham.ac.uk
Chemoselectivity in Polyfunctionalized Substrates
A significant advantage of pyridinium chlorochromate is its chemoselectivity, allowing for the oxidation of primary alcohols in the presence of other functional groups. organicchemistrytutor.com PCC selectively targets primary and secondary alcohols, leaving many other functionalities intact.
Key aspects of PCC's chemoselectivity include:
Tertiary Alcohols: Tertiary alcohols lack the necessary hydrogen atom on the hydroxyl-bearing carbon and are therefore not oxidized by PCC. chadsprep.comorganicchemistrytutor.comsltchemicals.com This allows for the selective oxidation of a primary alcohol in a molecule that also contains a tertiary alcohol group. organicchemistrytutor.com
Aldehydes and Ketones: Unlike stronger oxidizing agents, PCC does not typically oxidize existing aldehydes or ketones under standard reaction conditions. organicchemistrytutor.com
Double and Triple Bonds: While PCC is primarily used for alcohol oxidation, it generally does not react with non-activated carbon-carbon double or triple bonds, although allylic oxidation can occur under certain conditions.
Acid-Sensitive Groups: PCC is slightly acidic, which can be problematic for substrates with acid-labile protecting groups. thieme-connect.combham.ac.uk In such cases, the reaction can be buffered with reagents like sodium acetate (B1210297) to prevent cleavage of these groups. thieme-connect.com
| Substrate | Product | Functional Group Selectively Oxidized | Unaffected Functional Group(s) | Reference |
|---|---|---|---|---|
| Molecule with 1° and 3° alcohols | Aldehyde with intact 3° alcohol | Primary Alcohol | Tertiary Alcohol | organicchemistrytutor.com |
| Molecule with 2° alcohol and an aldehyde | Ketone with intact aldehyde | Secondary Alcohol | Aldehyde | organicchemistrytutor.com |
| Substrate with acid-labile groups | Aldehyde with intact protecting groups | Primary Alcohol | Acid-sensitive groups | thieme-connect.com |
Selective Oxidations of Complex Organic Substrates Beyond Alcohols
While primarily known for oxidizing alcohols, PCC can facilitate other synthetically useful transformations, demonstrating its versatility. wikipedia.orgthieme-connect.commdpi.com One notable reaction is the oxidative cationic cyclization. In this process, certain unsaturated alcohols or aldehydes are converted into cyclic ketones. A classic example is the conversion of (-)-citronellol to (-)-pulegone, where PCC acts as both an oxidant and a cyclization promoter. wikipedia.orgslideshare.net Additionally, PCC can effect allylic oxidations of C-H bonds, for instance, in the conversion of dihydrofurans to furanones. wikipedia.orgwikiwand.com Recent research has also uncovered novel PCC-catalyzed processes, such as the oxidative cleavage of specific bonds in complex natural product derivatives. mdpi.com
Allylic and Benzylic Alcohol Oxidations
PCC is particularly effective for the oxidation of primary and secondary allylic and benzylic alcohols to the corresponding α,β-unsaturated aldehydes and ketones. gordon.edusltchemicals.comstackexchange.com These substrates are often more susceptible to oxidation than their saturated counterparts. The reaction proceeds cleanly under standard PCC conditions, providing good yields of the desired carbonyl compounds. sltchemicals.comresearchgate.net
A unique and synthetically important reaction involving tertiary allylic alcohols is the Babler oxidation. In this process, a tertiary allylic alcohol undergoes an oxidative transposition when treated with PCC to yield an α,β-unsaturated ketone or aldehyde. wikipedia.orgwikipedia.orgnrochemistry.com The mechanism involves the formation of a chromate ester, followed by a wikipedia.orgwikipedia.org-sigmatropic rearrangement and subsequent oxidation. wikipedia.org This reaction is a powerful method for 1,3-carbonyl transposition and has been applied in the total synthesis of complex molecules like morphine. wikipedia.orgwikipedia.org Unlike other oxidants that might simply cause dehydration of tertiary allylic alcohols, PCC facilitates this specific rearrangement. wikipedia.orgwikipedia.org
| Substrate Type | Reaction | Product Type | Key Features | Reference |
|---|---|---|---|---|
| Primary Allylic Alcohol | Standard Oxidation | α,β-Unsaturated Aldehyde | Efficient and selective conversion. | sltchemicals.comstackexchange.com |
| Secondary Allylic Alcohol | Standard Oxidation | α,β-Unsaturated Ketone | Generally high yields. | nrochemistry.com |
| Primary Benzylic Alcohol | Standard Oxidation | Benzaldehyde derivative | Clean reaction with good yields. | gordon.eduresearchgate.net |
| Tertiary Allylic Alcohol | Babler Oxidation | α,β-Unsaturated Ketone/Aldehyde | Involves a wikipedia.orgwikipedia.org-sigmatropic rearrangement; oxidative transposition. | wikipedia.orgwikipedia.orgnrochemistry.com |
Table of Compounds
| Compound Name | Chemical Formula / Class |
|---|---|
| Pyridinium chlorochromate (PCC) | [C₅H₅NH][CrO₃Cl] |
| Butan-1-ol | C₄H₁₀O |
| Butanal | C₄H₈O |
| (-)-Citronellol | C₁₀H₂₀O |
| (-)-Pulegone | C₁₀H₁₆O |
| Benzyl Alcohol | C₇H₈O |
| Benzaldehyde | C₇H₆O |
| Ethylene Glycol | C₂H₆O₂ |
| Glyoxal | C₂H₂O₂ |
| Dichloromethane (DCM) | CH₂Cl₂ |
| Dess-Martin periodinane (DMP) | C₁₃H₁₃IO₈ |
| Sodium acetate | NaC₂H₃O₂ |
| Chromium(VI) oxide | CrO₃ |
| Pyridine | C₅H₅N |
| Celite | Diatomaceous earth |
| Silica gel | SiO₂ |
| Morphine | C₁₇H₁₉NO₃ |
| Dihydrofurans | Unsaturated heterocyclic ethers |
| Furanones | Oxidized furan (B31954) derivatives |
Oxidation of Alkynes and Alkenes
Pyridinium chlorochromate (PCC) demonstrates notable reactivity towards alkynes and alkenes, although its primary application remains the oxidation of alcohols. The outcomes of these reactions are highly dependent on the substrate structure and reaction conditions. While not as common as other olefin and alkyne oxidation methods, PCC can effect unique transformations.
For instance, certain unsaturated alcohols and aldehydes can be converted to cyclohexenones via an oxidative cationic cyclization pathway. wikipedia.org A classic example is the conversion of (-)-citronellol to (-)-pulegone. wikipedia.org PCC also facilitates allylic oxidations, such as the transformation of dihydrofurans into furanones. wikipedia.org
In the context of alkynes, PCC is generally less reactive compared to its effect on alkenes. However, under specific conditions, it can participate in oxidative processes. For example, some catalyst systems that are effective for alcohol oxidations, including those involving noble metals, can sometimes promote competing oxidation of alkenes. acs.org Copper(I)/TEMPO catalyst systems, for instance, show high chemoselectivity for the aerobic oxidation of primary alcohols without oxidizing internal or terminal alkenes and alkynes. acs.org This highlights that while PCC can interact with these functionalities, other reagents are often preferred for their selectivity. acs.org
Oxidative Cleavage of Enol Ethers to Esters and Keto Lactones
Pyridinium chlorochromate is a selective reagent for the oxidative cleavage of enol ethers, yielding esters or keto lactones in high yields. oup.comias.ac.inresearchgate.net This transformation provides a valuable synthetic route to these important carbonyl compounds. researchgate.net
The reaction mechanism is believed to involve an initial electrophilic attack of PCC on the enol ether double bond. researchgate.net For acyclic enol ethers, this leads to an unstable intermediate that undergoes a 1,2-hydride shift, resulting in the formation of an ester. researchgate.net
In the case of cyclic enol ethers, where a 1,2-hydride shift is not feasible, the reaction proceeds through a different pathway. researchgate.net It is proposed that a cyclic chromate ester is formed, which then undergoes oxidative fragmentation to yield keto lactones. researchgate.net This method is particularly useful as it can be performed under mild conditions and often provides good yields of the desired products. researchgate.net Dichloromethane or benzene (B151609) are typically used as solvents for these reactions. researchgate.net
A key advantage of using PCC for this transformation is its selectivity. For example, it is possible to selectively cleave an enol ether double bond in the presence of other carbon-carbon double bonds within the same molecule. researchgate.net While other reagents like m-chloroperbenzoic acid, ozone, and ruthenium tetroxide can also achieve similar oxidative cleavages of cyclic enol ethers, they often lack the selectivity observed with PCC. researchgate.net
The table below summarizes the oxidative cleavage of various enol ethers to their corresponding esters or keto lactones using PCC.
| Entry | Substrate | Product(s) | Yield (%) |
| 1 | Octahydronaphthalene derivative | Ester | 75 |
| 2 | Dihydropyran derivative | Ester | 80 |
| 3 | Menthofuran | Keto lactone | 70 |
| 4 | Dihydrofuran derivative | Keto lactone | 72 |
| 5 | Benzofuran derivative | Keto lactone | 65 (slow) |
Oxidation of Nitrogen- and Sulfur-Containing Functional Groups (e.g., Deoximation, Sulfides to Sulfones)
Pyridinium chlorochromate (PCC) is a versatile oxidizing agent capable of transforming various nitrogen- and sulfur-containing functional groups. One of its notable applications is in deoximation, the conversion of oximes back to their parent carbonyl compounds. tandfonline.com This is a crucial reaction in synthetic organic chemistry, as oximes are often used as protecting groups for aldehydes and ketones. tandfonline.com
The regeneration of carbonyl compounds from oximes using PCC, or its analogue γ-picolinium chlorochromate (γ-PCC), proceeds efficiently under mild, non-aqueous conditions, typically in dichloromethane at room temperature. tandfonline.com This method is effective for a wide range of substrates, including aromatic and aliphatic aldoximes and ketoximes. tandfonline.com Importantly, acid-sensitive groups, such as methoxy (B1213986) substituents, remain intact during the reaction, and overoxidation of the resulting aldehydes is not observed. tandfonline.com The use of γ-PCC has been highlighted as a mild and efficient method for this transformation, offering good to excellent yields of the corresponding aldehydes and ketones. tandfonline.comcolab.ws
Beyond deoximation, PCC's oxidative capabilities extend to other nitrogen-containing heterocycles. For instance, 3,4-dihydropyrimidin-2(1H)-one derivatives can be oxidized to pyrimidin-2(1H)-ones in the presence of PCC. researchgate.net
In the realm of sulfur chemistry, PCC can be employed for the oxidation of sulfides. While the primary product of sulfide (B99878) oxidation is typically the sulfoxide (B87167), stronger oxidizing conditions or an excess of the oxidant can lead to the formation of sulfones. The specific outcome of the reaction between PCC and sulfides depends on the reaction conditions and the nature of the sulfide substrate.
The table below presents examples of deoximation reactions using γ-picolinium chlorochromate (γ-PCC). tandfonline.com
| Entry | Substrate (Oxime) | Product (Carbonyl Compound) | Yield (%) |
| 1 | Benzaldoxime | Benzaldehyde | 92 |
| 2 | 4-Methoxybenzaldoxime | 4-Methoxybenzaldehyde | 95 |
| 3 | Cinnamaldoxime | Cinnamaldehyde | 90 |
| 4 | Acetophenonoxime | Acetophenone | 88 |
| 5 | Benzophenonoxime | Benzophenone | 94 |
| 6 | Cyclohexanonoxime | Cyclohexanone | 85 |
Oxidative Cyclization Reactions
Pyridinium chlorochromate (PCC) is a valuable reagent for mediating oxidative cyclization reactions, leading to the formation of various heterocyclic compounds. These reactions often proceed through the oxidation of a functional group, which then participates in an intramolecular cyclization.
A notable application of PCC is in the oxidative cyclization of unsaturated alcohols. For instance, γ,δ-unsaturated alcohols, particularly those that are sterically hindered, can be oxidized by PCC supported on silica gel to yield tetrahydrofuran (B95107) derivatives. researchgate.net Similarly, bishomoallylic tertiary alcohols undergo intramolecular oxidative cyclization with PCC to form substituted tetrahydrofurans. researchgate.net This process is thought to proceed via a tethered chromate ester intermediate. researchgate.net
PCC also facilitates the conversion of suitable unsaturated alcohols and aldehydes into cyclohexenones through a pathway known as oxidative cationic cyclization. wikipedia.org A well-known example of this is the transformation of (−)-citronellol to (−)-pulegone. wikipedia.org
Furthermore, PCC has been employed in the synthesis of isatins from α-formyl amides via a one-pot intramolecular cyclization–oxidation reaction. thieme-connect.comorganic-chemistry.org This method is operationally simple and provides good yields of the corresponding isatin (B1672199) products. thieme-connect.com The reaction is believed to proceed through a Friedel-Crafts pathway followed by PCC-assisted oxidation. organic-chemistry.org This approach is advantageous over traditional isatin syntheses, which often require harsh conditions and result in lower yields. organic-chemistry.org
The table below illustrates the synthesis of isatins via PCC-catalyzed intramolecular cyclization. thieme-connect.com
| Entry | Substrate (α-Formyl Amide) | Product (Isatin) | Yield (%) |
| 1 | N-Methyl-2-oxo-N-phenylacetamide | 1-Methylindoline-2,3-dione | 82 |
| 2 | N-Ethyl-2-oxo-N-phenylacetamide | 1-Ethylindoline-2,3-dione | 78 |
| 3 | N-Benzyl-2-oxo-N-phenylacetamide | 1-Benzylindoline-2,3-dione | 75 |
| 4 | N-(4-Methoxyphenyl)-N-methyl-2-oxoacetamide | 5-Methoxy-1-methylindoline-2,3-dione | 83 |
| 5 | N-(4-Chlorophenyl)-N-methyl-2-oxoacetamide | 5-Chloro-1-methylindoline-2,3-dione | 79 |
Pyridinium Chlorochromate in Tandem and Cascade Reactions
Pyridinium chlorochromate (PCC) is a versatile reagent that can be incorporated into tandem or cascade reactions, which involve multiple bond-forming transformations in a single pot. nih.gov These processes are highly efficient as they minimize the need for isolating intermediates, thereby saving reagents, solvents, and time. researchgate.net
One common application of PCC in tandem sequences is the oxidation of an alcohol to an aldehyde, which then undergoes a subsequent reaction in the same pot. A prime example is the tandem oxidative-Wittig olefination. researchgate.net In this process, a primary alcohol is first oxidized by PCC to the corresponding aldehyde, which then reacts with a phosphorane (Wittig reagent) present in the reaction mixture to form an alkene. researchgate.net This one-pot procedure is a convenient method for converting alcohols to α,β-unsaturated compounds. researchgate.net
The terms tandem, domino, and cascade are often used interchangeably in the literature to describe these sequential one-pot reactions. researchgate.net The key feature is that the product of one reaction becomes the substrate for the next, allowing for the rapid construction of complex molecular architectures.
Mechanistic Elucidation of Pyridinium Chlorochromate Mediated Oxidations
Proposed Reaction Pathways and Intermediates
The oxidation of alcohols by pyridinium (B92312) chlorochromate (PCC) is a cornerstone reaction in organic synthesis, facilitating the conversion of primary alcohols to aldehydes and secondary alcohols to ketones. numberanalytics.comnumberanalytics.com The mechanism of this transformation, while extensively studied, involves a series of intricate steps and reactive intermediates. numberanalytics.com The generally accepted pathway proceeds through the formation of a key intermediate, the chromate (B82759) ester, which subsequently decomposes to yield the carbonyl product. libretexts.orgwikipedia.org
Chromate Ester Formation and Decomposition
The initial step in the PCC oxidation mechanism involves the reaction of the alcohol with the pyridinium chlorochromate reagent. libretexts.orgmasterorganicchemistry.com The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic chromium center of PCC. organicchemistrytutor.com This is followed by a proton transfer, potentially facilitated by the pyridinium salt, and the displacement of a chloride ion to form a chromate ester. libretexts.orgmasterorganicchemistry.com This intermediate is a crucial species in the reaction pathway. numberanalytics.comnumberanalytics.com
The decomposition of the chromate ester is the rate-determining step and leads to the formation of the carbon-oxygen double bond of the aldehyde or ketone. sci-hub.se This step is believed to occur via an E2-like elimination mechanism. msu.edu A base, which could be a chloride ion, another alcohol molecule, or pyridine (B92270), removes a proton from the carbon adjacent to the oxygen atom. libretexts.orgmasterorganicchemistry.com Concurrently, the electrons from the carbon-hydrogen bond shift to form the C=O pi bond, leading to the cleavage of the O-Cr bond. libretexts.org Large kinetic isotope effects observed in studies support the breaking of the C-H bond in this step. wikipedia.org
Role of Chromium Oxidation States (e.g., Cr(VI) to Cr(IV))
Throughout the oxidation process, the oxidation state of chromium changes. The chromium in PCC starts in the +6 oxidation state. numberanalytics.comchemistrysteps.com During the decomposition of the chromate ester, as the alcohol is oxidized, the chromium atom is reduced. organicchemistrytutor.com The cleavage of the O-Cr bond results in the chromium being reduced from Cr(VI) to Cr(IV). libretexts.orgmasterorganicchemistry.com The byproducts of the reaction are therefore a Cr(IV) species and pyridinium hydrochloride. masterorganicchemistry.comlibretexts.org The Cr(IV) intermediate can further react through disproportionation or single-electron transfers to ultimately form stable Cr(III) species. organic-chemistry.org
Kinetic Investigations and Rate Determining Steps
Kinetic studies have been instrumental in elucidating the mechanism of PCC-mediated oxidations. These investigations have revealed that the reaction is typically first-order with respect to both the alcohol and PCC. asianpubs.orgasianpubs.org The rate-determining step is widely accepted to be the decomposition of the chromate ester intermediate, which involves the cleavage of the α-C-H bond. sci-hub.se
Effects of Solvent Polarity and Proton Donors
The solvent environment plays a significant role in the kinetics of PCC oxidations. The rate of oxidation generally increases with decreasing solvent polarity, suggesting that a less polar medium favors the reaction. jetir.orgresearchgate.net This observation points towards an ion-dipole interaction in the transition state. researchgate.netresearchgate.net The reaction is often carried out in dichloromethane (B109758), a non-polar solvent that favors the formation of aldehydes and prevents over-oxidation to carboxylic acids. numberanalytics.com
Proton donors, such as acids, have a catalytic effect on the reaction. The rate of oxidation increases with increasing acidity, indicating the involvement of a protonated PCC species in the rate-determining step. researchgate.netgsconlinepress.com This protonated form of PCC is a more potent oxidizing agent. ias.ac.in
Temperature and Pressure Effects on Reaction Kinetics
Temperature is a critical parameter in PCC oxidations. Increasing the reaction temperature generally leads to an increase in the reaction rate. numberanalytics.comgsconlinepress.com However, higher temperatures can also promote side reactions and over-oxidation, particularly of aldehydes to carboxylic acids. numberanalytics.com Therefore, reactions are often conducted at or below room temperature to maintain selectivity. numberanalytics.com
The effect of pressure on the kinetics of PCC oxidations is not as extensively documented in the readily available literature. However, based on the proposed mechanism involving the formation of a more ordered transition state, it can be inferred that pressure might have a subtle influence on the reaction rate. High negative entropy of activation values in some studies suggest a more ordered, and likely chloro-bridged, transition state.
Isotopic Labeling Studies (Kinetic Isotope Effects) in Pyridinium Chlorochromate Reactions
Isotopic labeling is a powerful technique used to trace the pathway of an isotope through a chemical reaction. wikipedia.org In the context of Pyridinium Chlorochromate (PCC) mediated oxidations, it is instrumental in elucidating reaction mechanisms, particularly in identifying the rate-determining step. This is often achieved by measuring the kinetic isotope effect (KIE), which is the change in the rate of a reaction when an atom in a reactant is replaced by one of its heavier isotopes.
A primary KIE is observed when the bond to the isotopically labeled atom is broken in the rate-determining step. In PCC oxidations of alcohols, the C-H bond at the carbinol carbon is cleaved. By replacing this hydrogen with deuterium (B1214612) (D), a significant KIE (kH/kD) is expected if this bond cleavage is part of the slowest step of the reaction.
Detailed Research Findings:
In the oxidation of ethanol (B145695) by PCC, a kinetic isotope effect (kH/kD) of 5.71 was observed at 303 K. oup.com
The oxidation of deuteriated acetaldehyde (B116499) (MeCDO) by PCC exhibited a significant primary kinetic isotope effect with a kH/kD value of 6.12 at 288 K.
For the oxidation of benzyl (B1604629) alcohol, the kH/kD was determined to be 5.07 at 30 °C. rsc.orgrsc.org This value strongly indicates that the cleavage of the C-H bond on the alcohol's carbon atom is the rate-determining step. rsc.org
Studies on the oxidation of cis-α-phenyl cinnamic acids by PCC also reported the presence of a kinetic isotope effect. core.ac.uk
The magnitude of these observed KIEs (typically > 2) is characteristic of a process where the hydrogen is transferred as a hydride ion (H-), as part of a cyclic transition state or in a direct hydride transfer mechanism.
Interactive Data Table: Kinetic Isotope Effects in PCC Oxidations
| Substrate | Isotopic Substitution | kH/kD | Temperature (K) | Reference |
| Ethanol | C-H vs C-D | 5.71 | 303 | oup.com |
| Acetaldehyde | C-H vs C-D | 6.12 | 288 | |
| Benzyl Alcohol | C-H vs C-D | 5.07 | 303 (30 °C) | rsc.orgrsc.org |
Advanced Methodological Developments and Enhancements in Pyridinium Chlorochromate Chemistry
Catalytic Systems Employing Pyridinium (B92312) Chlorochromate or its Analogues
To circumvent the use of stoichiometric amounts of the toxic and hazardous chromium(VI) reagent, catalytic systems have been developed. These systems regenerate the active oxidant, thus reducing chromium waste.
A significant breakthrough has been the use of a co-oxidant, such as periodic acid (H₅IO₆), to facilitate a catalytic cycle with pyridinium chlorochromate. In this system, a catalytic amount of PCC (as low as 2 mol%) is used to oxidize the substrate, and the reduced chromium species is then re-oxidized to the active Cr(VI) state by the stoichiometric co-oxidant. researchgate.net This approach dramatically reduces the amount of chromium required, making the process more environmentally compatible. scispace.com
This catalytic method has been successfully applied to the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. The reactions are typically carried out in solvents like acetonitrile (B52724) and are notable for their high yields and short reaction times. researchgate.net For instance, a variety of benzylic and aliphatic secondary alcohols can be oxidized to their corresponding ketones in quantitative yields. Similarly, primary alcohols are efficiently converted to aldehydes.
Furthermore, by adjusting the stoichiometry of the co-oxidant, this methodology can be extended to the direct oxidation of primary alcohols and aldehydes to carboxylic acids. scispace.comorganic-chemistry.org Using 2.2 equivalents of periodic acid for primary alcohols or 1.1 equivalents for aldehydes with a catalytic amount of PCC provides a facile route to carboxylic acids in high yields. researchgate.netorganic-chemistry.org
Table 1: PCC-Catalyzed Oxidation of Alcohols to Carbonyls with Periodic Acid A selection of substrates and their reaction outcomes using a catalytic PCC/H₅IO₆ system in acetonitrile.
| Entry | Substrate (Alcohol) | Product | Time (h) | Yield (%) | Citation |
|---|---|---|---|---|---|
| 1 | 1-Phenylethanol | Acetophenone | 0.5 | 99 | |
| 2 | Cyclohexanol | Cyclohexanone | 1.0 | 99 | |
| 3 | Benzhydrol | Benzophenone | 0.5 | 99 | |
| 4 | Benzyl (B1604629) alcohol | Benzaldehyde | 0.5 | 98 | |
| 5 | 1-Naphthalenemethanol | 1-Naphthaldehyde | 0.5 | 99 | |
| 6 | 4-Nitrobenzyl alcohol | 4-Nitrobenzaldehyde | 1.0 | 99 |
Table 2: PCC-Catalyzed Oxidation to Carboxylic Acids with Periodic Acid A selection of substrates and their reaction outcomes using a catalytic PCC/H₅IO₆ system for carboxylic acid synthesis.
| Entry | Substrate | Equivalents of H₅IO₆ | Product | Time (h) | Yield (%) | Citation |
|---|---|---|---|---|---|---|
| 1 | Benzyl alcohol | 2.2 | Benzoic acid | 2.0 | 99 | scispace.com |
| 2 | 4-Methoxybenzyl alcohol | 2.2 | 4-Methoxybenzoic acid | 2.0 | 99 | scispace.com |
| 3 | Benzaldehyde | 1.1 | Benzoic acid | 1.0 | 99 | scispace.com |
| 4 | 4-Nitrobenzaldehyde | 1.1 | 4-Nitrobenzoic acid | 1.0 | 99 | scispace.com |
The development of recyclable catalysts is a cornerstone of green chemistry. In the context of PCC oxidations, research has focused on immobilizing the chromium reagent on a solid support that can be easily recovered and reused. One notable example involves the use of a polyaniline (PANI) salt as a reusable, polymer-based solid acid catalyst in conjunction with PCC. researchgate.net
This system has been effectively used for the oxidation of indoles to isatins. The PANI catalyst enhances the reaction rate and can be recovered from the reaction mixture by simple filtration and reused for subsequent reactions with consistent performance. researchgate.net For example, in the oxidation of indole, the PANI catalyst was recycled and reused, providing high yields of isatin (B1672199) (85-88%) in each cycle. researchgate.net This approach not only simplifies the workup procedure but also minimizes catalyst waste. researchgate.net
Co-Oxidant Strategies for Catalytic Pyridinium Chlorochromate Cycles (e.g., with Periodic Acid)
Microwave-Assisted and Ultrasonic-Promoted Pyridinium Chlorochromate Oxidations
The application of alternative energy sources like microwave irradiation and ultrasound has been shown to accelerate organic reactions. Microwave-assisted PCC oxidations of alcohols provide an efficient and mild method for producing the corresponding carbonyl compounds. rsc.orgrsc.org This technique often leads to significantly shorter reaction times and high yields compared to conventional heating methods. rsc.orggrafiati.comresearchgate.net For instance, a rapid and convenient method for oxidizing alcohols involves using PCC supported on copper(II) sulfate (B86663) under microwave irradiation. researchgate.net
Ultrasonic promotion has also been employed to enhance PCC oxidations. The use of ultrasound in conjunction with a PCC/silica (B1680970) gel system has been reported as an effective method. proquest.com This technique, like microwave assistance, can lead to improved reaction rates and efficiency.
Table 3: Comparison of Microwave-Assisted vs. Conventional PCC Oxidation of Alcohols
| Substrate | Product | Condition | Time | Yield (%) | Citation |
|---|---|---|---|---|---|
| Benzyl Alcohol | Benzaldehyde | Microwave | 1.5 min | 92 | rsc.org |
| Cyclohexanol | Cyclohexanone | Microwave | 2 min | 90 | rsc.org |
| Geraniol | Geranial | Microwave | 2 min | 85 | rsc.org |
| Benzyl Alcohol | Benzaldehyde | Conventional | 2 h | 85 | rsc.org |
Pyridinium Chlorochromate in Flow Chemistry and Microreactor Systems
Flow chemistry and microreactor technology offer significant advantages in terms of safety, efficiency, and scalability for chemical synthesis. beilstein-journals.org These systems allow for precise control over reaction parameters such as temperature and residence time. researchgate.netbeilstein-journals.org While specific examples of PCC oxidations being extensively run in flow reactors are not prevalent in the searched literature, the technology is highly suitable for handling hazardous reagents like chromium(VI) compounds. researchgate.net The small reactor volume and short residence times can enhance safety when performing reactions with potentially explosive or toxic substances. researchgate.netacsgcipr.org The development of flow systems for oxidation reactions, such as the Swern oxidation in a microreactor, demonstrates a move towards safer and more controlled processes that serve as alternatives to traditional batch reactions with reagents like PCC. researchgate.net The principles of flash chemistry, often executed in microreactors, are particularly adept at handling unstable intermediates, a concept that could be applied to certain PCC-mediated transformations. researchgate.netvulcanchem.com
Exploration of Solvent-Free or "Green" Solvent Systems for Pyridinium Chlorochromate Reactions
A major focus of green chemistry is the reduction or elimination of volatile and toxic organic solvents. To this end, solvent-free PCC oxidations have been extensively explored. researchgate.net These reactions are often performed by adsorbing PCC onto a solid support, such as alumina (B75360), which can enhance reactivity and simplify product isolation. asianpubs.orgresearchgate.net This solvent-free approach has been successfully used for the selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, with good to excellent yields. asianpubs.orgresearchgate.net The procedure is often operationally simple, involving grinding the alcohol with the PCC-alumina reagent in a mortar. asianpubs.org
Solvent-free conditions have also proven effective for other transformations, such as the oxidative coupling of thiols to disulfides using PCC. tandfonline.com Interestingly, in this case, omitting the solvent did not significantly alter the reaction time or yield compared to reactions run in dichloromethane (B109758). tandfonline.com
In addition to solvent-free methods, the use of environmentally benign solvents like water is being investigated. Quinolinium chlorochromate, a PCC analogue, has been used for the oxidation of alcohols and organic halides in aqueous media without any co-solvent, providing a completely solventless workup for water-immiscible aldehydes. rsc.org
Table 4: Solvent-Free Oxidation of Alcohols with PCC on Alumina
| Substrate | Product | Time (min) | Yield (%) | Citation |
|---|---|---|---|---|
| Benzyl alcohol | Benzaldehyde | 2 | 93 | asianpubs.org |
| 1-Octanol | Octanal | 5 | 90 | asianpubs.org |
| Cyclohexanol | Cyclohexanone | 2 | 92 | asianpubs.org |
| 4-Chlorobenzyl alcohol | 4-Chlorobenzaldehyde | 2 | 94 | asianpubs.org |
Comparative Analysis of Pyridinium Chlorochromate with Alternative Oxidizing Reagents
Strategic Positioning of Pyridinium (B92312) Chlorochromate in the Organic Chemist's Toolkit
PCC is valued for its ability to perform selective oxidations under mild conditions. numberanalytics.comjustdial.com It is particularly useful for oxidizing primary alcohols to aldehydes and secondary alcohols to ketones. masterorganicchemistry.comnumberanalytics.comwikipedia.org Unlike stronger oxidizing agents, PCC generally does not oxidize aldehydes further to carboxylic acids, a crucial attribute for many synthetic pathways. masterorganicchemistry.comsolubilityofthings.com The reagent is an air-stable, yellow-orange solid that is not particularly hygroscopic and is soluble in many organic solvents, most commonly dichloromethane (B109758). bibliotekanauki.plorganic-chemistry.org This solubility in non-aqueous solvents is key to preventing the over-oxidation of aldehydes, as the absence of water prevents the formation of aldehyde hydrates which are susceptible to further oxidation. chemistrysteps.comorganicchemistrytutor.com
Despite its advantages, PCC has drawbacks, including the toxicity of chromium(VI) compounds and sometimes tedious reaction workups due to the formation of viscous materials. benthamdirect.comorganic-chemistry.orgacsgcipr.org To simplify product isolation, adsorbents like Celite, powdered molecular sieves, or magnesium sulfate (B86663) can be added to the reaction mixture to deposit the reduced chromium byproducts. organic-chemistry.org
The choice of an oxidizing agent in organic synthesis is dictated by the desired transformation and the presence of other functional groups in the molecule. PCC is often compared with other common oxidizing agents, each having its own unique selectivity profile. numberanalytics.com
PCC (Pyridinium Chlorochromate) : A mild and selective oxidizing agent for converting primary alcohols to aldehydes and secondary alcohols to ketones. chemistrysteps.commasterorganicchemistry.com It operates under anhydrous conditions, typically in dichloromethane, which prevents over-oxidation to carboxylic acids. chemistrysteps.comorganicchemistrytutor.com
PDC (Pyridinium Dichromate) : Similar to PCC, PDC is a mild oxidant. However, its reactivity can be tuned by the choice of solvent. In dichloromethane, it oxidizes primary alcohols to aldehydes. In a more polar solvent like dimethylformamide (DMF), it can oxidize primary alcohols to carboxylic acids. organic-chemistry.org PCC is considered more acidic than PDC. organic-chemistry.org
Jones Reagent (CrO₃ in H₂SO₄/acetone) : This is a strong oxidizing agent that converts primary alcohols and aldehydes to carboxylic acids and secondary alcohols to ketones. masterorganicchemistry.comchemca.in Its harsh acidic conditions limit its use with acid-sensitive functional groups. e-bookshelf.de
Swern Oxidation ((COCl)₂, DMSO, Et₃N) : A very mild method that converts primary alcohols to aldehydes and secondary alcohols to ketones. chemistrysteps.commasterorganicchemistry.com It is often preferred for sensitive substrates due to its mild, non-acidic conditions.
Dess-Martin Periodinane (DMP) : Another mild and highly selective reagent for the oxidation of primary alcohols to aldehydes and secondary alcohols to ketones. chemistrysteps.commasterorganicchemistry.com It offers the advantage of being a non-chromium-based oxidant, making it a more environmentally friendly alternative. chemistrysteps.com
Interactive Data Table: Comparison of Common Oxidizing Agents
| Reagent | Substrate (Primary Alcohol) | Product (Primary Alcohol) | Substrate (Secondary Alcohol) | Product (Secondary Alcohol) | Conditions | Key Features |
| PCC | R-CH₂OH | R-CHO | R₂CHOH | R₂C=O | Anhydrous CH₂Cl₂ numberanalytics.com | Mild, selective for aldehydes, acidic nature. numberanalytics.comorganic-chemistry.org |
| PDC | R-CH₂OH | R-CHO or R-COOH | R₂CHOH | R₂C=O | CH₂Cl₂ for aldehyde; DMF for carboxylic acid. organic-chemistry.org | Solvent-dependent selectivity. |
| Jones Reagent | R-CH₂OH | R-COOH | R₂CHOH | R₂C=O | Acetone (B3395972), H₂SO₄ masterorganicchemistry.com | Strong, harsh acidic conditions. masterorganicchemistry.comchemca.in |
| Swern Oxidation | R-CH₂OH | R-CHO | R₂CHOH | R₂C=O | (COCl)₂, DMSO, Et₃N, low temp. chemistrysteps.com | Very mild, good for sensitive substrates. |
| Dess-Martin Periodinane | R-CH₂OH | R-CHO | R₂CHOH | R₂C=O | CH₂Cl₂ masterorganicchemistry.com | Mild, non-chromium based. |
A significant advantage of PCC is its compatibility with various functional groups that might be sensitive to other oxidizing conditions. numberanalytics.com
Acid-Sensitive Groups : PCC is more acidic than PDC. For substrates containing acid-labile protecting groups, buffers such as sodium acetate (B1210297) or carbonates can be used to mitigate the acidity. organic-chemistry.org
Allylic and Benzylic Alcohols : PCC is effective for the selective oxidation of allylic and benzylic alcohols. researchgate.netsilicycle.com
Unsaturated Alcohols : PCC can convert suitable unsaturated alcohols into cyclohexenones through an oxidative cationic cyclization pathway. wikipedia.org
Aldehydes : Unlike strong oxidants like the Jones reagent, PCC does not typically oxidize existing aldehydes. organicchemistrytutor.com
Organoboranes : The oxidation of organoboranes derived from terminal alkenes with PCC provides a method for converting alkenes into aldehydes. researchgate.net
Comparison of Selectivity Profiles with Swern, Dess-Martin, Jones, PDC, etc.
Complementary Reactivity and Synergistic Applications in Multi-Step Syntheses
PCC's selective nature makes it a valuable tool in multi-step syntheses where precise control over oxidation is necessary. numberanalytics.com It is often employed to introduce a carbonyl group into complex molecules like steroid derivatives and natural products such as alkaloids and terpenes. numberanalytics.com
One notable synergistic application involves a domino reaction where the oxidation of a primary alcohol by PCC is combined with a Wittig reaction. The in-situ generated aldehyde reacts with a stabilized Wittig reagent to form α,β-unsaturated compounds in a one-pot procedure. organic-chemistry.org
PCC has also been used in catalytic amounts (2 mol%) in conjunction with a stoichiometric amount of periodic acid (H₅IO₆) for the facile and quantitative preparation of carboxylic acids from primary alcohols and aldehydes. organic-chemistry.org Furthermore, PCC can be used in intramolecular cyclization-oxidation reactions, for instance, to synthesize isatins from α-formyl amides. organic-chemistry.org These examples highlight how the specific reactivity of PCC can be harnessed in combination with other reagents to achieve complex molecular transformations efficiently.
Applications of Pyridinium Chlorochromate in Complex Molecule Synthesis
Total Synthesis of Natural Products and Pharmaceuticals Utilizing Pyridinium (B92312) Chlorochromate
The selective nature of pyridinium chlorochromate (PCC) makes it a crucial reagent in the multi-step total synthesis of various natural products and pharmaceuticals, where preserving sensitive functional groups is paramount. numberanalytics.comnih.gov Its application is pivotal in constructing complex molecular architectures, including steroids, terpenes, and antibiotics. numberanalytics.comnumberanalytics.com
A prominent example of PCC's application is in the total synthesis of the anticancer drug Taxol . In one synthetic approach, PCC is used to oxidize a primary alcohol to an aldehyde, a key step in building the complex tetracyclic core of the molecule. wikipedia.org Specifically, after the protection of other alcohol groups, PCC facilitates the selective oxidation of the primary alcohol to aldehyde 26, which is a crucial intermediate for subsequent transformations. wikipedia.org Another key step in a different synthesis of Taxol involves the oxygenation of the C-13 position. The C2 benzoate (B1203000) ester of a tetracyclic intermediate is reacted with PCC to yield the corresponding C-13 ketone. google.com
PCC has also been instrumental in the synthesis of pyranonaphthoquinone antibiotics. In the enantiodivergent total synthesis of nanaomycin D and its enantiomer, kalafungin , PCC is employed to oxidize an unsaturated alcohol (123) to a stable α,β-unsaturated ketone (124). nih.gov This ketone is a key intermediate that undergoes a Michael-Dieckmann condensation to construct the core structure of these antibiotics. google.com In a separate synthesis of (-)-tetracycline, a mixture of PCC and pyridinium dichromate (PDC) was used to achieve the concurrent oxidation of primary and secondary alcohols to furnish a key aldehyde intermediate (101). nih.gov
The synthesis of prostaglandins , a class of lipid compounds with diverse physiological effects, also utilizes PCC. In the preparation of prostaglandin (B15479496) E2 (PGE2), PCC is one of the sexavalent chromium reagents used to oxidize the 9-hydroxyl group of a protected PGF2α derivative to the corresponding ketone, forming the PGE2 structure. google.commdpi.com Similarly, in the synthesis of the enantiomer of PGE1, the 9-hydroxyl group of a protected intermediate is oxidized to the 9-oxo derivative using PCC. mdpi.com
Furthermore, PCC has been effectively used in the synthesis of various steroid derivatives . It is employed for the allylic oxidation of Δ⁵-steroids to produce α,β-unsaturated ketones. researchgate.net In the synthesis of cortisone, for instance, PCC oxidation is a critical step for converting a secondary alcohol to a ketone. numberanalytics.com Another application is the oxidation of steroidal Δ⁵-3β-tetrahydropyranyl ethers to the corresponding Δ⁴-3,6-diones in high yield. researchgate.netcapes.gov.br
The following table summarizes the key applications of PCC in the synthesis of the aforementioned natural products and pharmaceuticals.
| Natural Product/Pharmaceutical | Synthetic Step Involving PCC | Ref. |
| Taxol | Oxidation of a primary alcohol to an aldehyde in the A-ring. | wikipedia.org |
| Oxygenation of the C-13 position to a ketone. | google.com | |
| Nanaomycin D / Kalafungin | Oxidation of an unsaturated alcohol to an α,β-unsaturated ketone. | nih.govgoogle.com |
| Prostaglandin E2 (PGE2) | Oxidation of a secondary alcohol at the 9-position to a ketone. | google.commdpi.com |
| Steroids (e.g., Cortisone) | Conversion of a secondary alcohol to a ketone. | numberanalytics.com |
| Allylic oxidation of Δ⁵-steroids. | researchgate.net |
Pyridinium Chlorochromate in the Synthesis of Advanced Organic Intermediates
The reliability and selectivity of pyridinium chlorochromate (PCC) make it an essential reagent for the synthesis of advanced organic intermediates, which are crucial building blocks for more complex molecules. scielo.edu.uychemimpex.com These intermediates often find use in the pharmaceutical, fragrance, and agricultural industries.
A significant application of PCC is in the synthesis of insect pheromones . For example, in the synthesis of the sex pheromone of the diamondback moth, Plutella xylostella, (Z)-11-hexadecenol is oxidized to (Z)-11-hexadecenal using PCC in dichloromethane (B109758), achieving a 70% yield. scielo.edu.uy PCC is also mentioned as a potential oxidizing agent for the synthesis of other lepidopteran pheromones. google.com Similarly, in the synthesis of the sex pheromone of the tea tussock moth, PCC is used to oxidize an alcohol to an aldehyde (compound 3) in 90% yield. mdpi.com The synthesis of lineatin, an insect pheromone, also involves the oxidation of a hydroxylactone to a ketolactone using PCC or similar reagents. google.com
PCC is also employed in the creation of valuable intermediates for the flavor and fragrance industry . In the synthesis of theaspirones, a class of fragrance compounds, an intermediate diol is converted to unsaturated ketones, which then undergo tandem condensation and subsequent oxidation with PCC to yield the final products. mdpi.com The synthesis of various flavor compounds, such as 1-hepten-3-one (B149102) and 8-nonenal, involves the oxidation of their corresponding alcohols with PCC. researchgate.net Another example is the oxidation of 1-nonen-3-ol (B1582604) to 8-oxononanal using PCC in dichloromethane. doingsts.com
Furthermore, PCC is utilized in the synthesis of complex heterocyclic intermediates. For instance, isatins can be synthesized from α-formyl amides in a one-pot intramolecular cyclization-oxidation reaction in the presence of PCC. google.com This method offers a broad substrate scope and is operationally simple. The oxidative cleavage of enol ethers to esters or keto lactones using PCC provides another route to valuable intermediates, as exemplified in the synthesis of the Japanese beetle pheromone. researchgate.net
The table below highlights some examples of advanced organic intermediates synthesized using PCC.
| Intermediate Class | Specific Example | Application | Ref. |
| Insect Pheromones | (Z)-11-Hexadecenal | Pheromone of Plutella xylostella | scielo.edu.uy |
| Aldehyde intermediate for tea tussock moth pheromone | Pheromone synthesis | mdpi.com | |
| Ketolactone intermediate for Lineatin | Pheromone synthesis | google.com | |
| Flavor & Fragrance Compounds | Theaspirones | Fragrance | mdpi.com |
| 8-Oxononanal | Flavor/Fragrance precursor | doingsts.com | |
| Heterocyclic Compounds | Isatins | Synthesis of bioactive molecules | google.com |
| Keto lactones from enol ethers | Synthesis of Japanese beetle pheromone | researchgate.net |
Emerging Frontiers and Future Perspectives in Pyridinium Chlorochromate Research
Challenges and Opportunities in Optimizing Pyridinium (B92312) Chlorochromate Utility
Pyridinium chlorochromate (PCC) is a widely used oxidizing agent in organic synthesis, valued for its ability to convert primary and secondary alcohols to aldehydes and ketones, respectively, under mild conditions. numberanalytics.comslideshare.net Despite its utility, several challenges persist. The reagent's inherent acidity can cause side reactions with acid-sensitive molecules. organic-chemistry.org A significant drawback is its reliance on chromium(VI), a toxic and environmentally hazardous substance, which complicates waste disposal. numberanalytics.com Furthermore, PCC is sensitive to moisture and the reactions can be difficult to scale up due to the heterogeneous nature of the reaction mixture. numberanalytics.com
However, these challenges present opportunities for innovation. To mitigate acidity, buffered PCC can be used to improve selectivity and yield. numberanalytics.com The addition of adsorbents like Celite or molecular sieves can simplify the work-up by trapping chromium by-products, which can then be filtered off. organic-chemistry.org A major area of advancement is the development of PCC immobilized on solid supports, such as alumina (B75360) or polymers. cam.ac.ukasianpubs.org These supported reagents simplify product isolation, reduce side reactions, and offer the potential for recycling. asianpubs.org Another promising avenue is the development of catalytic systems that use only a small amount of PCC in conjunction with a co-oxidant, which would significantly reduce chromium waste. organic-chemistry.orgasianpubs.org
Table 1: Challenges and Opportunities in PCC Utilization
| Challenge | Opportunity |
|---|---|
| Acidity leading to side reactions | Use of buffered systems (e.g., with sodium acetate). numberanalytics.comorganic-chemistry.org |
| Toxicity and waste from Chromium(VI) | Development of catalytic methods and recyclable, solid-supported reagents. numberanalytics.comcam.ac.ukasianpubs.org |
| Difficult product isolation from viscous by-products | Adsorption of by-products onto inert supports like Celite or alumina. organic-chemistry.orgasianpubs.org |
Development of Novel Pyridinium Chlorochromate Analogues with Tuned Reactivity
Research into new PCC analogues aims to enhance reactivity, improve selectivity, and create more environmentally benign reagents. These modifications often target either the pyridinium cation or the chlorochromate anion. taylorandfrancis.com
Altering the pyridine (B92270) ring of the cation can modulate the reagent's oxidizing power. Similarly, creating analogues with different counter-ions, such as pyridinium fluorochromate (PFC), has been explored to achieve different reactivity profiles. taylorandfrancis.com
A significant advancement is the creation of polymer-supported PCC. acs.org In these systems, the active chlorochromate species is bound to a polymer backbone, such as a polyvinyl resin. This immobilization makes the reagent easily recoverable by simple filtration, allowing for its reuse and minimizing chromium contamination in the final product. acs.org The use of supported reagents also facilitates their application in automated and flow-through synthesis systems. researchgate.net Other research has focused on supporting the chlorochromate on materials like alumina, which results in a mild and highly effective reagent that simplifies product isolation. asianpubs.org
Table 2: Examples of Pyridinium Chlorochromate Analogues and Derivatives
| Analogue/Derivative | Key Feature | Advantage |
|---|---|---|
| Pyridinium Fluorochromate (PFC) | Modified anion | Offers a different reactivity profile compared to PCC. taylorandfrancis.com |
| Poly[vinyl(pyridinium chlorochromate)] | Polymer-supported reagent | Recyclable, easy to separate from the reaction mixture, suitable for flow systems. researchgate.netacs.org |
| PCC on Alumina | Solid-supported reagent | Mild, selective, and allows for simple product isolation under solvent-free conditions. asianpubs.org |
Integration of Pyridinium Chlorochromate in High-Throughput Synthesis and Automation
The need to rapidly synthesize and screen new molecules in fields like drug discovery has spurred the integration of reliable reagents like PCC into automated high-throughput experimentation (HTE). drugtargetreview.com Automation offers more reliable and reproducible results while reducing the time for design-make-purify-test cycles. drugtargetreview.com
PCC's stability and solid form make it suitable for handling by automated and robotic systems. The development of polymer-supported PCC is particularly advantageous for HTE, as it greatly simplifies the purification process, which is often a bottleneck. cam.ac.uk Instead of complex chromatographic purification for each sample in a multi-well plate, the supported reagent can be removed by filtration.
Flow chemistry is another area where PCC is being integrated. researchgate.net In a flow system, substrates can be passed through a packed-bed reactor containing an immobilized PCC reagent. cam.ac.uk This technique allows for precise control over reaction conditions, improves safety by minimizing the amount of hazardous material present at any time, and is easier to scale up. researchgate.net This automated approach enables the efficient exploration of reaction conditions and the synthesis of compound libraries. drugtargetreview.com
Table 3: Application of PCC in Modern Synthesis Platforms
| Platform | PCC Integration Method | Key Advantages |
|---|---|---|
| High-Throughput Synthesis (HTS) | Dispensing of PCC solutions or solid-supported PCC into multi-well plates. | Miniaturization of synthesis, rapid screening of conditions, simplified purification with supported reagents. drugtargetreview.com |
| Automated Synthesis | Robotic handling and dispensing of PCC reagents. | Increased reproducibility, reduced cycle times for compound synthesis and testing. drugtargetreview.comrsc.org |
Q & A
Q. How is Pyridinium Chlorochromate (PCC) synthesized, and what purity validation methods are recommended?
PCC is synthesized by reacting pyridine with chlorochromic acid, which is prepared by dissolving chromium trioxide (CrO₃) in concentrated hydrochloric acid (HCl). The addition of pyridine to this acidic solution yields PCC as orange crystals . To validate purity, researchers should employ iodometric analysis (to confirm chromium content), melting point determination (205°C), elemental analysis, and spectroscopic techniques such as IR (e.g., νmax at 3066, 1599, and 1033 cm⁻¹) and UV-Vis (λmax = 354 nm) .
Q. What is the mechanistic basis for PCC-mediated oxidation of primary alcohols to aldehydes without overoxidation?
PCC operates via a two-step elimination mechanism. In the first step, the alcohol’s oxygen nucleophile attacks the electrophilic Cr(VI) center, forming a chromate ester intermediate. A subsequent base-mediated deprotonation of the β-hydrogen eliminates Cr(IV) and pyridinium chloride, forming the carbonyl group (aldehyde or ketone). The absence of water in anhydrous solvents (e.g., dichloromethane) prevents further oxidation of aldehydes to carboxylic acids . Molecular sieves or Celite are often added to absorb water and suppress side reactions .
Q. What safety protocols are critical when handling PCC in laboratory settings?
PCC is classified as an oxidizing solid (Category 2), skin sensitizer (Category 1), and carcinogen (Category 1B). Essential safety measures include:
- Personal protective equipment (PPE): chemical-resistant gloves, goggles, and lab coats.
- Ventilation: Use fume hoods to avoid inhalation of toxic dust.
- Spill management: Neutralize spills with inert absorbents (e.g., sand) and dispose of as hazardous waste.
- Storage: Keep in airtight containers away from reducing agents and moisture .
Advanced Research Questions
Q. How do solvent polarity and dielectric constant influence the kinetics of PCC-mediated oxidations?
Solvent polarity affects the rate-determining step (RDS) by modulating ion-dipole interactions. For example, in the oxidation of valine, increased dielectric constant of aqueous DMF reduced the reaction rate, suggesting an RDS involving a protonated Cr(VI) species interacting with a dipolar substrate . Conversely, in phenyl thiourea oxidation, higher dielectric constants accelerated the reaction, implying a transition state stabilized by polar solvents . These contradictions highlight the need for solvent-specific mechanistic studies.
Q. What methodologies resolve contradictions in reported solvent effects on PCC reaction rates?
To reconcile divergent solvent effects, researchers should:
- Conduct kinetic isotope effect (KIE) studies to identify proton transfer steps.
- Analyze activation parameters (ΔH‡, ΔS‡) to distinguish between associative and dissociative mechanisms.
- Use computational models (e.g., DFT) to map transition-state geometries under varying solvent conditions .
Q. How are rate laws and mechanistic pathways determined for PCC oxidations of amino acids?
Kinetic studies of valine oxidation revealed a first-order dependence on [PCC], [substrate], and [H⁺], with the rate equation:
The involvement of a protonated Cr(VI) species in the RDS was confirmed by the positive correlation between reaction rate and acidity. Product analysis (aldehyde formation) and isotopic labeling further validated the proposed mechanism .
Q. What strategies mitigate challenges in isolating products from PCC reactions?
PCC reactions often generate viscous byproducts, complicating purification. Recommended strategies include:
Q. How does PCC compare to alternative oxidants like TPAP or IBX in stereoselective syntheses?
PCC is advantageous in non-aerobic conditions and for substrates sensitive to overoxidation. However, TPAP (tetrapropylammonium perruthenate) offers milder conditions for alcohol oxidations, while IBX (2-iodoxybenzoic acid) excels in chemoselective oxidations of polyfunctional molecules. PCC’s limitations include chromium toxicity and challenges in recycling, driving interest in greener alternatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
